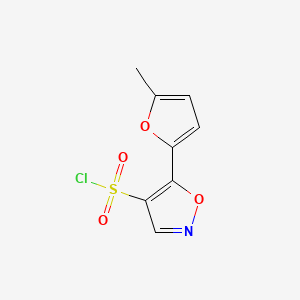
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride typically involves multiple steps. One common approach starts with the preparation of 5-methylfurfural from biomass-derived furfural . The furfural undergoes a series of reactions including oxidation, cyclization, and sulfonylation to form the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of renewable biomass sources for the initial raw materials can make the process more sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of 2,5-dioxopentanyl derivatives .
Wissenschaftliche Forschungsanwendungen
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The furan and oxazole rings may also interact with various enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with applications in the synthesis of bioactive compounds.
2-Methylfuran: Used in the production of value-added chemicals and fuels.
5-Methylfurfurylamine: Utilized in the synthesis of Schiff base ligands.
Uniqueness
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is unique due to its combination of a furan ring, an oxazole ring, and a sulfonyl chloride group.
Eigenschaften
CAS-Nummer |
2803863-21-8 |
|---|---|
Molekularformel |
C8H6ClNO4S |
Molekulargewicht |
247.66 g/mol |
IUPAC-Name |
5-(5-methylfuran-2-yl)-1,2-oxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c1-5-2-3-6(13-5)8-7(4-10-14-8)15(9,11)12/h2-4H,1H3 |
InChI-Schlüssel |
HHEXBNPXZSDMCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=C(C=NO2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)
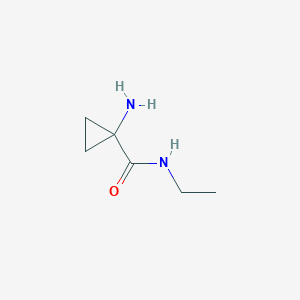

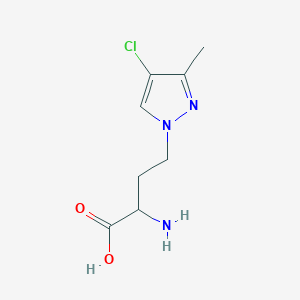

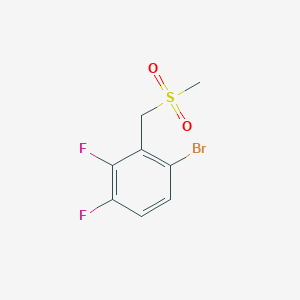
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
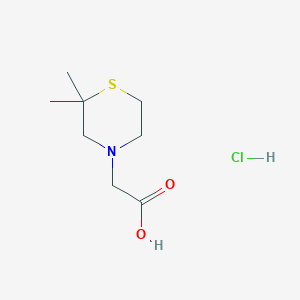
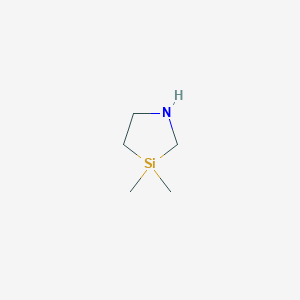

![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)

![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
